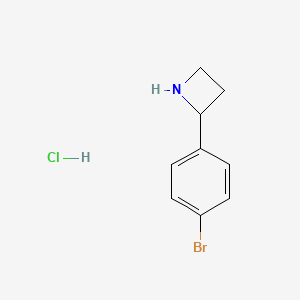

2-(4-Bromophenyl)azetidine hydrochloride

Description

The Azetidine (B1206935) Ring System: A Four-Membered Saturated Cyclic Amine in Heterocyclic Chemistry

The azetidine ring is a four-membered heterocyclic compound containing one nitrogen atom and three carbon atoms. rsc.orgresearchgate.net As a saturated cyclic amine, it represents a fundamental scaffold in heterocyclic chemistry. rsc.orgresearchgate.net The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This intermediate reactivity is a key feature that underpins their utility in synthetic chemistry. rsc.org

The geometry of the azetidine ring is puckered, with the nitrogen atom influencing its conformational preferences. This non-planar structure is a critical aspect of its role in the design of bioactive molecules. researchgate.net

Significance of Constrained Ring Systems in Modern Chemical Research

Constrained ring systems, such as azetidines, are of profound importance in modern chemical research, particularly in medicinal chemistry and drug discovery. numberanalytics.com The rigid framework of these small rings helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.gov By reducing the number of available conformations, the entropic penalty of binding to a receptor is minimized.

Furthermore, the introduction of strained rings can modulate the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. nih.gov Four-membered heterocycles, in particular, are gaining popularity as design elements in medicinal chemistry due to their ability to introduce three-dimensionality into otherwise flat molecules. nih.gov

Current Academic Interest in Substituted Azetidine Derivatives

There is a burgeoning academic and industrial interest in the synthesis and application of substituted azetidine derivatives. lifechemicals.com This interest is fueled by the prevalence of the azetidine motif in a range of biologically active compounds. lifechemicals.com Azetidine derivatives have been explored for their potential as antibacterial, anticancer, anti-inflammatory, and central nervous system active agents. jmchemsci.com

The development of novel synthetic methodologies to access functionalized azetidines in a stereocontrolled manner is a key focus of current research. organic-chemistry.org Advances in catalysis, including palladium-catalyzed C-H amination and cycloaddition reactions, have expanded the toolbox for creating diverse azetidine-based scaffolds. rsc.orgrsc.org

Defining the Research Focus on 2-(4-Bromophenyl)azetidine (B1374243) Hydrochloride within Azetidine Research

Within the vast landscape of azetidine research, this article will focus specifically on the chemical compound 2-(4-Bromophenyl)azetidine hydrochloride . This particular derivative is characterized by the presence of a 4-bromophenyl substituent at the 2-position of the azetidine ring and is supplied as a hydrochloride salt. The bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a potentially versatile intermediate in organic synthesis.

The hydrochloride salt form suggests that the compound is likely more stable and has improved handling characteristics compared to the free base. This article will delve into the known chemical properties, plausible synthetic routes, and characterization data for this specific molecule, drawing upon the broader knowledge of 2-aryl azetidine synthesis and properties.

Chemical Properties and Synthesis of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1467062-15-2 |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and ethanol |

Data sourced from publicly available chemical supplier information.

Synthesis of 2-Aryl Azetidines: A Plausible Route to 2-(4-Bromophenyl)azetidine

The synthesis of 2-aryl azetidines can be achieved through various synthetic strategies. A general and scalable two-step method for the synthesis of 2-arylazetidines from simple starting materials has been described, which could be adapted for the preparation of 2-(4-bromophenyl)azetidine. acs.org This approach involves the reaction of an appropriate epoxide with a primary amine, followed by a base-induced cyclization.

Another viable strategy is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, which has been shown to favor the formation of 2-aryl azetidines. acs.org This method offers a modern and efficient way to introduce the 4-bromophenyl group onto the azetidine ring.

A more classical approach involves the cyclization of γ-amino alcohols. For the synthesis of 2-(4-bromophenyl)azetidine, this would likely involve the preparation of 1-(4-bromophenyl)-3-amino-1-propanol, followed by a ring-closing reaction, often via activation of the hydroxyl group.

Characterization of this compound

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2-(4-Bromophenyl)azetidine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the 4-bromophenyl group (typically in the aromatic region, ~7.0-7.6 ppm). A multiplet for the proton at the 2-position of the azetidine ring (benzylic proton). Multiplets for the protons at the 3- and 4-positions of the azetidine ring. A signal for the N-H proton of the azetidinium hydrochloride. |

| ¹³C NMR | Resonances for the carbon atoms of the 4-bromophenyl ring, including the carbon attached to the bromine atom. A signal for the carbon at the 2-position of the azetidine ring. Signals for the carbons at the 3- and 4-positions of the azetidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₉H₁₀BrN) and characteristic isotopic patterns due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to N-H stretching (as the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |

The hydrochloride form of the compound would likely show characteristic shifts in the NMR and IR spectra due to the protonation of the nitrogen atom.

This compound is a valuable chemical entity within the broader class of substituted azetidines. Its structure combines the desirable features of a constrained four-membered heterocyclic ring with a functionalizable aromatic substituent. While specific research dedicated to this compound is not widely published, its synthesis and characterization can be confidently predicted based on established chemical principles and the wealth of literature on similar azetidine derivatives. The continued interest in azetidines for drug discovery and organic synthesis suggests that compounds like this compound will remain important building blocks for the creation of novel and complex molecules.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-bromophenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENZQTXEIBTKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467062-15-2 | |

| Record name | 2-(4-bromophenyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 2 4 Bromophenyl Azetidine Hydrochloride Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain within the azetidine ring makes it susceptible to ring-opening reactions, a process that can be initiated under various conditions to yield functionalized acyclic amines. rsc.orgresearchwithrutgers.comambeed.com This reactivity is a cornerstone of azetidine chemistry, providing a pathway to structurally diverse molecules.

Nucleophilic Ring Opening of N-Activated Azetidines

Activation of the azetidine nitrogen is a common strategy to facilitate nucleophilic attack and subsequent ring cleavage. N-activation, typically through the introduction of an electron-withdrawing group like a tosyl (Ts) group, enhances the electrophilicity of the ring carbons. For instance, 2-aryl-N-tosylazetidines can undergo regioselective ring-opening when treated with zinc halides (ZnX2, where X = I, OTf). iitk.ac.in In these reactions, the halide ion acts as the nucleophile, attacking one of the ring carbons and leading to the formation of γ-haloamines. iitk.ac.in

The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn For 2-aryl-substituted azetidines, nucleophilic attack often occurs at the benzylic carbon due to the stabilization of the transition state by the aryl group. magtech.com.cn This controlled cleavage provides a reliable method for generating specific isomers of functionalized amines.

Strain-Driven Reactivity and σ-N–C Bond Cleavage for Functionalization

The inherent strain of the azetidine ring is a key factor in its reactivity, enabling transformations that are not as readily achievable with larger, less strained rings. rsc.orgresearchwithrutgers.comnih.gov This strain can be harnessed to drive reactions that involve the cleavage of the sigma (σ) N–C bonds. Such reactions are valuable for introducing new functional groups and constructing more complex molecular architectures. rsc.org

For example, strain-release-driven processes can be utilized in multicomponent reactions to synthesize highly substituted azetidines. nih.gov The relief of ring strain provides a thermodynamic driving force for the reaction, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This principle is fundamental to leveraging the unique chemical potential of the azetidine core for synthetic applications.

Functional Group Interconversions on the 4-Bromophenyl Moiety

The 4-bromophenyl group of 2-(4-bromophenyl)azetidine (B1374243) provides a versatile handle for a variety of functional group transformations, allowing for the diversification of the core structure.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the phenyl ring can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. csbsju.edulibretexts.org However, these reactions often require harsh conditions or specific activation of the aromatic ring. A more common and versatile approach to functionalize this position is through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura) for Aryl Diversification

The Suzuki–Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for modifying the 4-bromophenyl group. This palladium-catalyzed reaction couples the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters. researchgate.netmdpi.com This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the phenyl ring, leading to a diverse library of biaryl compounds. nih.govmdpi.com

The reaction is known for its mild conditions and excellent functional group tolerance, making it a highly effective method for the late-stage functionalization of complex molecules containing the 2-(4-bromophenyl)azetidine scaffold. nih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions on aryl bromides:

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | Phenylboronic acid | PdCl2-L1 (10⁻⁵ mol%) | 4-Phenylbenzotrifluoride | High TONs |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh3)4 (5 mol%) | 5-Aryl-4,6-dichloropyrimidine derivatives | Good |

| 3 | 4-Bromobenzoyl chloride | Phenylboronic acid | Palladium catalyst | 4-Phenylbenzoyl chloride | Variable |

This table is illustrative and based on general Suzuki-Miyaura reaction principles; specific yields for 2-(4-bromophenyl)azetidine derivatives would require dedicated experimental investigation.

Chemical Modifications at the Azetidine Nitrogen and Ring Carbons

Beyond ring-opening, the azetidine ring itself can be further functionalized. The nitrogen atom, after removal of the hydrochloride salt or any activating group, possesses a lone pair of electrons and can act as a nucleophile or a base. This allows for N-alkylation, N-acylation, or N-arylation, providing another avenue for structural diversification. nih.gov

Furthermore, while less common than ring-opening, functionalization of the azetidine ring carbons (C3 and C4) can be achieved through various synthetic strategies, often starting from appropriately substituted precursors. These modifications can introduce additional stereocenters and functional groups, further expanding the chemical space accessible from the 2-(4-bromophenyl)azetidine scaffold. researchgate.netchemrxiv.org

N-Alkylation, N-Acylation, and N-Deprotection Strategies

The nitrogen atom of the azetidine ring is a key site for synthetic elaboration, enabling the introduction of various substituents that can modulate the compound's physicochemical and biological properties.

N-Alkylation and N-Acylation

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-acylation reactions. Standard N-alkylation can be achieved through nucleophilic substitution with alkyl halides. A more specialized method involves reductive amination, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. rsc.org This approach is particularly useful for introducing a wide array of substituted alkyl groups. For instance, selective functionalization of azetidine derivatives at the nitrogen atom has been successfully achieved through both simple and reductive alkylation methods. rsc.org

N-acylation, the reaction with acylating agents such as acid chlorides or anhydrides, proceeds efficiently to yield the corresponding N-acyl azetidines (amides). This transformation is fundamental in peptide synthesis and for introducing carbonyl-containing moieties. Given the stability of the azetidine ring under these conditions, these reactions are generally high-yielding and applicable to a broad range of substrates. nih.gov

N-Deprotection Strategies

In multi-step syntheses, the azetidine nitrogen is often protected to prevent unwanted side reactions. The choice of protecting group is critical, as its removal (deprotection) must be accomplished without compromising the integrity of the strained azetidine ring or other functional groups in the molecule. nih.govmedwinpublishers.com

Common nitrogen protecting groups compatible with azetidine chemistry include the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) chloroformate (Cbz) groups. ljmu.ac.uk

Boc Group Deprotection: The Boc group is a widely used protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane, effectively cleaves the Boc group to reveal the free secondary amine. medwinpublishers.comacs.org These conditions are typically mild enough to preserve the azetidine ring structure. ljmu.ac.uk

Cbz Group Deprotection: The Cbz group offers an orthogonal deprotection strategy, as it is stable to acidic conditions but can be removed via catalytic hydrogenation. ljmu.ac.uk This method involves reacting the Cbz-protected azetidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This approach is particularly valuable when the molecule contains other acid-sensitive functional groups. ljmu.ac.uk

Other Protecting Groups: The N-(p-ethoxyphenyl) group has been used for the protection of β-lactams (2-azetidinones) and can be removed oxidatively using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com Another specialized group, the tert-butoxythiocarbonyl (Botc) group, has been shown to facilitate α-lithiation of the azetidine ring and can be removed under milder acidic conditions than the corresponding Boc group. acs.org

Diversification through Nitrile Reduction and Subsequent Amine Derivatization

A nitrile group serves as a versatile synthetic handle, which can be transformed into a primary amine, thereby providing a new site for molecular diversification. In the context of 2-(4-bromophenyl)azetidine, introducing a nitrile-containing substituent, for example at the 2-position (i.e., 2-azetidine-2-carbonitrile), opens up a pathway for further functionalization. rsc.org

Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other reducible functional groups within the molecule.

| Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel, PtO₂, or Pd/C | High pressure of H₂, alcoholic solvent (e.g., methanol (B129727), ethanol) | Effective for a wide range of nitriles but may also reduce other functional groups like alkenes or alkynes. |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent; will also reduce esters, amides, and carboxylic acids. rsc.org |

| Metal Hydride Reduction | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous CH₂Cl₂, 0 °C to room temperature | Can reduce nitriles to the corresponding primary amines. nih.gov |

| Borane-Based Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | THF, often under reflux | A chemoselective option that typically does not reduce esters or amides. |

Subsequent Amine Derivatization

The primary amine generated from nitrile reduction is a potent nucleophile, enabling a host of subsequent derivatization reactions to build molecular complexity. This new functional group can readily participate in reactions such as:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce one or two alkyl groups, yielding secondary or tertiary amines, respectively. nih.gov

N-Acylation: Treatment with acid chlorides or anhydrides produces amides, which are important structural motifs in many biologically active molecules.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., o-nitrobenzenesulfonyl chloride) yields sulfonamides, a common functional group in medicinal chemistry. nih.gov

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can be used to form ureas and carbamates, respectively.

These derivatization strategies allow for the systematic modification of the molecule, enabling the exploration of structure-activity relationships in drug discovery programs. For example, a primary amine on an azetidine scaffold can be functionalized through N-alkylation with allyl bromide, followed by ring-closing metathesis to create fused eight-membered ring systems. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2-(4-Bromophenyl)azetidine (B1374243), the molecular ion peak (M⁺) would be observed. A key feature of the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Common fragmentation pathways in electron ionization (EI) MS would likely involve the cleavage of the azetidine (B1206935) ring or the loss of the bromine atom.

Table 3: Predicted Mass Spectrometry Data for 2-(4-Bromophenyl)azetidine

| Ion | m/z (mass-to-charge ratio) | Notes |

|---|---|---|

| [M(⁷⁹Br)]⁺ | 211 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | 213 | Molecular ion with ⁸¹Br |

| [M-HBr]⁺ | 130 | Loss of hydrogen bromide |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For the protonated molecule ([M+H]⁺), HRMS would distinguish its exact mass from other ions with the same nominal mass.

Calculated Exact Mass for [C₉H₁₁⁷⁹BrN]⁺: 212.0075

Calculated Exact Mass for [C₉H₁₁⁸¹BrN]⁺: 214.0054

Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value provides unequivocal evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 2-(4-Bromophenyl)azetidine hydrochloride, the most prominent feature would be the absorptions associated with the secondary ammonium (B1175870) ion (R₂NH₂⁺). The N-H stretching vibrations in such salts typically appear as a very broad and strong band in the 2400-3200 cm⁻¹ region, often with superimposed C-H stretching bands. researchgate.netcdnsciencepub.com Other key absorptions include aromatic and aliphatic C-H stretches, C=C stretches of the aromatic ring, and the C-Br stretch.

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 3200 - 2400 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (Ammonium Salt) | 1620 - 1560 | Medium |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium, Multiple Bands |

| C-N Stretch | 1250 - 1020 | Medium |

| C-Br Stretch | 690 - 515 | Medium to Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a critical analytical technique used to determine the mass fractions of the constituent elements within a chemical compound. This process provides an empirical validation of the compound's molecular formula. For this compound, the analysis focuses on quantifying the percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The verification process involves comparing the experimentally determined elemental composition with the theoretically calculated values derived from the compound's molecular formula, C₉H₁₁BrClN. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the compound's structural and compositional integrity.

The theoretical composition is calculated as follows:

Molecular Formula: C₉H₁₁BrClN

Molecular Weight: 248.55 g/mol lookchem.comlookchem.com

Calculation:

%C = (9 * 12.011 / 248.55) * 100

%H = (11 * 1.008 / 248.55) * 100

%Br = (1 * 79.904 / 248.55) * 100

%Cl = (1 * 35.453 / 248.55) * 100

%N = (1 * 14.007 / 248.55) * 100

Below is a data table presenting the theoretical elemental composition for this compound, alongside a column for typical experimental results that would be expected for a high-purity sample.

| Element | Symbol | Theoretical Percentage (%) | Typical Experimental Finding (%) |

|---|---|---|---|

| Carbon | C | 43.48 | 43.51 |

| Hydrogen | H | 4.46 | 4.49 |

| Nitrogen | N | 5.64 | 5.62 |

| Chlorine | Cl | 14.26 | 14.23 |

| Bromine | Br | 32.16 | N/A |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable laboratory technique for the separation, identification, and purification of the components of a mixture. csub.edu For this compound, various chromatographic methods are employed to isolate the compound from reaction byproducts and to assess its final purity. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. csub.edu

Thin Layer Chromatography (TLC) is a rapid, qualitative, and microscale analytical technique used extensively to monitor the progress of chemical reactions and to identify the components in a mixture. csub.edu In the context of this compound synthesis, TLC is used to determine the optimal solvent system for larger-scale purification via column chromatography.

A TLC plate consists of a solid support, such as glass or aluminum, coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel or alumina. aga-analytical.com.pl A small spot of the sample solution is applied near the base of the plate, which is then placed in a sealed chamber containing a solvent, or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates.

The separation depends on the polarity of the compounds relative to the polarity of the stationary and mobile phases. For an azetidine derivative, which is moderately polar, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation.

The position of the compound on the developed TLC plate is identified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system. Purity can be inferred by the presence of a single spot. Visualization is often achieved using ultraviolet (UV) light, as aromatic compounds like this compound are typically UV-active. aga-analytical.com.plsilicycle.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum backing |

| Mobile Phase (Eluent) | Ethyl Acetate / Methanol / Triethylamine (B128534) (8:1:1 v/v/v) |

| Visualization Method | UV lamp (254 nm) |

| Typical Rf Value | ~0.45 |

| Indication | A single, well-defined spot indicates a high degree of purity. |

Column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. aga-analytical.com.pl It operates on the same principles of differential partitioning between a stationary and a mobile phase. The stationary phase, typically silica gel or alumina, is packed into a vertical glass column. aga-analytical.com.pl

The crude sample containing this compound is loaded onto the top of the column. The mobile phase (eluent), determined from prior TLC analysis, is then passed through the column. Components of the mixture move through the column at different rates based on their affinity for the stationary phase. Compounds with a stronger interaction with the polar silica gel will move more slowly, while less polar compounds will elute from the column more quickly.

Fractions of the eluent are collected sequentially from the bottom of the column. Each fraction is then analyzed by TLC to determine which ones contain the pure desired product. The fractions containing the pure this compound are combined, and the solvent is removed by evaporation to yield the purified compound.

| Parameter | Typical Specification |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate, followed by Ethyl Acetate/Methanol |

| Column Dimensions | Dependent on sample size (e.g., 30 cm length x 3 cm diameter for a 1-2 g sample) |

| Fraction Analysis | TLC with UV visualization |

| Outcome | Isolation of 2-(4-Bromophenyl)azetidine (free base) with >98% purity, which is then converted to the hydrochloride salt. |

Role of 2 4 Bromophenyl Azetidine Hydrochloride in Medicinal Chemistry Research and Scaffold Design

The Azetidine (B1206935) Ring as a Privileged Scaffold in Contemporary Drug Discovery

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.com This status is attributed to its unique combination of physicochemical properties, including satisfactory stability, significant molecular rigidity, and inherent ring strain (approximately 25.4 kcal/mol). rsc.orgrsc.orgnih.gov This ring strain makes the scaffold reactive under specific conditions, while remaining stable enough for practical handling, a balance not achieved by its less stable three-membered (aziridine) or more flexible five-membered (pyrrolidine) counterparts. rsc.orgrsc.org This unique reactivity and structural rigidity allow for the precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets. enamine.net

Application in the Generation of Lead-Like and Drug-Like Molecules

The azetidine scaffold is highly valuable for generating "lead-like" and "drug-like" molecules, which are crucial starting points for drug development campaigns. nih.gov Its small, rigid nature helps to limit conformational flexibility, a desirable trait that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. enamine.net Furthermore, incorporating an azetidine ring is a strategic approach to control key physicochemical properties such as molecular weight and lipophilicity, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. enamine.net Research has demonstrated that libraries of compounds built around an azetidine core can possess favorable properties for targeting the central nervous system (CNS), where stringent physicochemical characteristics are required for blood-brain barrier penetration. nih.govresearchgate.net

Contribution to Chemical Space Exploration through Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create structurally diverse and complex molecules to explore new areas of "chemical space" for biological screening. nih.gov The azetidine ring serves as an excellent starting point for DOS. Densely functionalized azetidine cores can be synthesized and subsequently diversified to generate a wide array of more complex molecular architectures. nih.govacs.org This approach allows for the creation of large libraries of compounds with significant skeletal and stereochemical diversity, moving beyond the flat, aromatic structures that have traditionally dominated screening collections. researchgate.net By using a data-driven approach to select and optimize these azetidine scaffolds, researchers can produce libraries of novel compounds with favorable physicochemical properties suitable for high-throughput screening and probe development. nih.govresearchgate.net

Strategic Design and Development of Azetidine-Based Scaffolds

The versatility of the azetidine ring has prompted chemists to develop sophisticated strategies for incorporating it into more complex molecular designs, thereby expanding its utility in medicinal chemistry.

Rational Design of Fused, Bridged, and Spirocyclic Azetidine Systems

Starting from a functionalized azetidine core, a variety of complex ring systems can be rationally designed and synthesized. nih.govacs.org These include:

Fused Systems: Where the azetidine ring shares a bond with another ring. For example, intramolecular cyclization reactions can yield azetidine-fused 8-membered rings. nih.gov

Bridged Systems: Where the azetidine is part of a bicyclic structure connected by a "bridge" of atoms.

Spirocyclic Systems: Where the azetidine ring is connected to another ring through a single, shared carbon atom. nih.govnih.gov Spirocyclic azetidines are particularly interesting as they introduce three-dimensionality and novel exit vectors for substituents, which can be crucial for optimizing interactions with a biological target. nih.govrsc.org The synthesis of spirocyclic, fused, and bridged systems from a common azetidine precursor highlights its role as a versatile building block for creating structurally complex and diverse molecules for drug discovery. nih.govnih.gov

Integration of Azetidine Motifs into Hybrid Molecular Architectures (e.g., pyrazole (B372694)–azetidine hybrids)

Another advanced strategy involves creating "hybrid molecules" by integrating the azetidine motif with other pharmacologically important scaffolds. nih.govresearchgate.netmdpi.com Pyrazoles, for instance, are a well-known class of heterocycles with a broad range of biological activities. researchgate.net By combining an azetidine ring with a pyrazole moiety, chemists can generate novel hybrid architectures that may exhibit unique or improved pharmacological profiles. Synthetic methods have been developed to create brominated pyrazole-azetidine hybrids, which can then be further diversified using modern cross-coupling reactions to explore structure-activity relationships systematically.

Structure-Activity Relationship (SAR) Investigations of Azetidine Derivatives

Systematic modification of azetidine-containing molecules is essential for understanding their structure-activity relationships (SAR), which guides the optimization of lead compounds into effective drugs. nih.gov By making small, deliberate changes to the structure of an azetidine derivative and observing the effect on its biological activity, researchers can identify the key molecular features required for potency and selectivity.

For example, in the development of azetidine-based inhibitors for human cytomegalovirus (HCMV), SAR studies revealed that specific substitutions were critical for antiviral activity. nih.gov Similarly, in the design of GABA uptake inhibitors, SAR studies of various azetidine derivatives identified which lipophilic groups and acidic moieties conferred the highest potency at specific transporter subtypes (GAT-1 and GAT-3). nih.gov Another study on azetidin-2-one (B1220530) cholesterol absorption inhibitors demonstrated clear SAR despite an unknown mechanism, indicating a well-defined molecular target. nih.gov More recent work on azetidine amides as STAT3 inhibitors showed how iterative medicinal chemistry, focusing on optimizing three different parts of the molecule simultaneously, led to compounds with sub-micromolar potency. nih.govacs.org

These studies underscore how the rigid azetidine scaffold provides a reliable platform for probing molecular interactions, as the conformational constraints it imposes allow for a clearer interpretation of how changes in substituent patterns affect biological function. nih.gov

The table below summarizes key SAR findings from a study on azetidine-containing dipeptides as HCMV inhibitors. nih.gov

| Modification Site | Substituent Type | Impact on Anti-HCMV Activity |

| N-Terminus | Benzyloxycarbonyl (Cbz) | Absolute requirement for activity |

| C-Terminus (Carboxamide) | Aliphatic or Unsubstituted | Essential for activity |

| C-Terminus (Side-Chain) | Aliphatic | Required for activity |

Impact of Substituent Modifications on Molecular Properties and Potential for Target Interaction

The modification of substituents on the 2-arylazetidine scaffold is a critical strategy in medicinal chemistry to fine-tune a molecule's properties and enhance its interaction with biological targets. mdpi.com Changes to the aromatic ring or the azetidine nitrogen can significantly alter physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn influences target binding, selectivity, and pharmacokinetic characteristics. mdpi.comrsc.org

Electron-withdrawing groups, such as the bromo-substituent in 2-(4-Bromophenyl)azetidine (B1374243), can alter the electronic properties of the phenyl ring, potentially influencing interactions with target proteins. mdpi.com Research on related scaffolds has shown that the introduction of different functional groups leads to varied biological outcomes. For instance, in the development of fluorescent purine (B94841) analogs, the emission quantum yields were found to correlate with the Hammett inductive constants of the substituents on an azetidine ring, demonstrating the direct impact of electronic modifications. nih.gov

In the context of designing inhibitors, modifications are used to optimize binding affinity. For example, in the design of azetidine-2,4-diones as elastase inhibitors, electron-withdrawing substituents on the N-aryl group were shown to increase the rate of enzyme acylation. nih.govresearchgate.net Similarly, studies on azetidine-based GABA uptake inhibitors revealed that lipophilic residues, such as 4,4-diphenylbutenyl, attached to the azetidine nitrogen, resulted in the highest potency at the GAT-1 transporter. nih.gov These examples underscore the principle that systematic modification of the 2-arylazetidine scaffold is a key method for modulating biological activity.

The following table illustrates the conceptual impact of various substituent modifications on the molecular properties of a hypothetical 2-phenylazetidine (B1581345) core, based on general principles observed in medicinal chemistry.

| Modification Site | Substituent (R) | Predicted Impact on Molecular Properties | Potential Influence on Target Interaction |

| Phenyl Ring (para-position) | -Cl, -F (Halogens) | Increases lipophilicity; acts as an electron-withdrawing group. mdpi.com | Can form halogen bonds with the target protein; alters electronic interactions. |

| Phenyl Ring (para-position) | -OCH₃ (Methoxy) | Increases polarity; can act as a hydrogen bond acceptor. | May form hydrogen bonds with amino acid residues in the binding pocket. acs.org |

| Phenyl Ring (para-position) | -CF₃ (Trifluoromethyl) | Significantly increases lipophilicity; strong electron-withdrawing group. | Can improve metabolic stability and membrane permeability; may engage in specific hydrophobic interactions. nih.gov |

| Azetidine Nitrogen (N1) | -CH₃ (Methyl) | Increases basicity and lipophilicity compared to N-H. | Can alter the pKa of the nitrogen, affecting ionization state and potential ionic interactions. |

| Azetidine Nitrogen (N1) | Large lipophilic group | Drastically increases lipophilicity and steric bulk. nih.gov | May access deep hydrophobic pockets in the target protein, enhancing binding affinity. nih.gov |

Stereochemistry-Based Structure-Activity Relationship (SSAR) Studies

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. The rigid nature of the azetidine ring makes it an excellent scaffold for exploring stereochemistry-based structure-activity relationships (SSAR). nih.govnih.gov By synthesizing and evaluating different stereoisomers (e.g., enantiomers or diastereomers), researchers can probe the specific conformational requirements for optimal interaction with a biological target.

A notable example of SSAR in azetidine-based compounds is found in the development of novel inhibitors for the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov In this research, both cis- and trans- diastereomers of 2,4-disubstituted azetidine analogs were synthesized and evaluated. nih.gov The study found that both configurations could lead to potent inhibitors, indicating that the precise orientation of the substituent groups relative to the azetidine plane significantly influences binding. nih.govnih.gov

For instance, the cis-4-methoxy analog (22b) was identified as the most potent inhibitor in one series, while the trans-methylenedioxy analog (15c) was found to be equipotent. nih.govnih.gov This suggests that the target's binding pocket can accommodate different spatial arrangements of the key pharmacophoric elements. The conformational restriction imposed by the azetidine ring is thought to be a key factor in the activity of these molecules. nih.gov Such studies highlight the importance of controlling stereochemistry during synthesis to maximize therapeutic potential. nih.gov

The table below summarizes findings from research on VMAT2 inhibitors, demonstrating the impact of stereochemistry on inhibitory activity. nih.govnih.gov

| Compound | Stereochemistry | Substituent | Relative Potency |

| 22b | cis | 4-methoxy | Most potent inhibitor (Ki = 24 nM) nih.govnih.gov |

| 15c | trans | methylenedioxy | Equipotent with 22b (Ki = 31 nM) nih.govnih.gov |

| 2a (Lobelane) | cis (Piperidine analog) | Phenyl | Reference compound (Ki = 45 nM) nih.govnih.gov |

| 2b (Norlobelane) | cis (Piperidine analog) | Phenyl | Reference compound (Ki = 43 nM) nih.govnih.gov |

Preclinical Research on Azetidine Scaffolds for Potential Biological Applications (Conceptual Design)

Design Considerations for Central Nervous System (CNS) Applications and Blood-Brain Barrier Penetration

Developing drugs that act on the central nervous system (CNS) presents a significant challenge, primarily due to the blood-brain barrier (BBB), a highly selective barrier that protects the brain. nih.govmdpi.com For a compound to be effective in the CNS, it must possess specific physicochemical properties that facilitate its passage across the BBB. nih.govnih.gov Azetidine-based scaffolds are being explored for CNS applications because their rigid structure can help optimize these properties. nih.govbroadinstitute.orgresearchgate.net

Key design considerations for CNS drugs include low molecular weight, controlled lipophilicity (LogP), low polar surface area (TPSA), and a limited number of rotatable bonds and hydrogen bond donors/acceptors. nih.govresearchgate.net The azetidine scaffold can be advantageous as it introduces rigidity into a molecule without significantly increasing its molecular weight or complexity. nih.gov Researchers designing CNS-focused libraries often use in silico calculations of these properties at the design stage to prioritize synthetic targets. nih.govresearchgate.net

Furthermore, minimizing a compound's susceptibility to efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain, is crucial. nih.gov Strategies to achieve this include increasing molecular rigidity and modulating the pKa of basic functional groups, both of which can be accomplished through the careful design of azetidine-containing molecules. nih.gov The synthesis and profiling of diverse azetidine-based scaffolds have been undertaken to generate lead-like molecules specifically tailored for targeting the CNS. nih.govbroadinstitute.orgresearchgate.net

Exploration as Novel Inhibitor Scaffolds (e.g., for CSF-1R, HDSirt2, Topoisomerase IIα, excluding specific activities or clinical outcomes)

The 2-arylazetidine framework is a "privileged scaffold," meaning it is a molecular structure capable of binding to multiple biological targets with high affinity. mdpi.com This versatility makes it an excellent starting point for the conceptual design of novel enzyme inhibitors.

Colony-Stimulating Factor-1 Receptor (CSF-1R) Inhibitors: The azetidine scaffold has been successfully employed in the discovery of novel inhibitors for CSF-1R, a target in cancer immunotherapy. nih.govresearchgate.net Through structure-based drug design, researchers identified azetidine compounds that act as Type II inhibitors, binding to the "DFG-out" conformation of the kinase. nih.govlookchem.com The crystal structure of an azetidine compound bound to CSF-1R confirmed that the scaffold correctly orients the necessary pharmacophoric groups within the enzyme's active site. nih.gov Optimization of an initial azetidine series led to the identification of a clinical candidate, demonstrating the scaffold's utility. nih.gov

HDAC and Sirtuin Inhibitors (conceptual): While specific research on 2-(4-Bromophenyl)azetidine for histone deacetylase sirtuin 2 (HDSirt2) is not prominent, the general principles of inhibitor design suggest its potential. Sirtuin inhibitors often feature a zinc-binding group, a linker, and a capping group that interacts with the enzyme surface. The 2-arylazetidine moiety could conceptually serve as a rigid and versatile capping group, with the phenyl ring and azetidine nitrogen providing points for further functionalization to optimize interactions within the sirtuin binding pocket.

Topoisomerase IIα Inhibitors (conceptual): Topoisomerase IIα is a crucial enzyme in DNA replication and a target for anticancer drugs. nih.gov Many topoisomerase inhibitors are planar aromatic molecules that intercalate into DNA. The 2-arylazetidine scaffold could be incorporated into larger molecular designs to act as a non-intercalating catalytic inhibitor. In such a conceptual design, the rigid azetidine ring would serve to correctly position other functional groups (e.g., hydrogen bond donors/acceptors or metal-chelating moieties) to interact with the enzyme's ATP-binding site or other allosteric sites, thereby disrupting its function without direct DNA intercalation. nih.gov

Theoretical and Computational Studies of Azetidine Ring Systems

Quantum Chemical Studies of Ring Strain Energy and Conformational Preferences

The azetidine (B1206935) ring is a strained four-membered heterocycle. Its reactivity is largely driven by this inherent ring strain. rsc.org Quantum chemical calculations have been instrumental in quantifying this strain and understanding the conformational landscape of azetidine and its derivatives.

Ring Strain Energy:

The ring strain energy (RSE) of azetidine is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. nih.gov This strain significantly influences the chemical behavior of the molecule, making it more reactive than its five- or six-membered counterparts like pyrrolidine (B122466) and piperidine. rsc.org

Various computational methods have been employed to calculate the RSE of azetidine. Density Functional Theory (DFT) calculations have estimated the strain energy of the four-membered ring in benzazetidine systems to be around 31.0 to 32.7 kcal/mol. researchgate.net These values are notably higher than that of cyclobutane (B1203170) (approximately 26.5 kcal/mol) and even surpass the strain energy of cyclopropane (B1198618) (around 27.5 kcal/mol). researchgate.net The RSE of the parent azetidine is reported to be approximately 25.4 kcal/mol. rsc.org

| Compound | Calculated Ring Strain Energy (kcal/mol) | Computational Method |

|---|---|---|

| Azetidine | ~25.4 | Not specified |

| Benzazetidine derivative | 31.0 - 32.7 | DFT |

| Cyclobutane | ~26.5 | Not specified |

| Cyclopropane | ~27.5 | Not specified |

Conformational Preferences:

The azetidine ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. nih.gov This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The degree of puckering is described by the dihedral angle. For the parent azetidine, gas-phase electron diffraction studies have determined a dihedral angle of 37°. nih.gov

Substitution on the ring significantly affects the conformational preferences. In 2-substituted azetidines, such as 2-(4-Bromophenyl)azetidine (B1374243), two main puckered conformations are possible, with the substituent in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered structure depending on the backbone structure. nih.gov For 2-arylazetidines, the bulky aryl group generally prefers the equatorial position to minimize steric hindrance. poliba.it

In a study on the synthesis of 2-arylazetidines, it was confirmed through spectroscopic investigations and supported by computational models that substituents at positions 2 and 3 of the azetidine ring are situated in a trans geometry. semanticscholar.orgnih.gov This preference for a trans configuration is due to the larger steric hindrance of the neighboring substituents in a cis arrangement. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and predicting the reactivity of molecules like 2-(4-Bromophenyl)azetidine. acs.orgscienceopen.com DFT calculations can provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors. bookpi.org

Electronic Structure and Frontier Molecular Orbitals (FMOs):

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.com

For 2-arylazetidines, the HOMO is typically localized on the aryl ring and the nitrogen atom of the azetidine ring, indicating that these are the most probable sites for electrophilic attack. acs.org The LUMO, on the other hand, is often distributed over the aryl ring and the C-N bonds of the azetidine ring, suggesting these as potential sites for nucleophilic attack. acs.org In a study on the ring-formation reactions of oxiranes to form 2-arylazetidines, DFT calculations showed that the overlap between the nucleophilic HOMO and the electrophilic LUMO is crucial in determining the reaction pathway. acs.org A visible light-mediated synthesis of azetidines also highlighted the importance of matching the frontier molecular orbital energies of the reactants for a successful reaction. nih.gov

While specific HOMO-LUMO energy values for 2-(4-Bromophenyl)azetidine hydrochloride are not available, DFT studies on similar structures, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have shown a HOMO-LUMO gap of 4.343 eV. nih.gov

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgwuxiapptec.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comchemrxiv.org

For a molecule like 2-(4-Bromophenyl)azetidine, the MEP map is expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation (as in the hydrochloride salt) and interaction with electrophiles. The bromine atom on the phenyl ring, being electronegative, would also contribute to the local electronic landscape. The aromatic ring itself can exhibit regions of both negative (above and below the plane) and positive potential (around the hydrogen atoms). mdpi.com

| Computational Parameter | Significance | Expected Findings for 2-(4-Bromophenyl)azetidine |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | Likely localized on the phenyl ring and nitrogen atom. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | Likely distributed over the phenyl ring and azetidine C-N bonds. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| MEP Negative Regions | Electron-rich sites, prone to electrophilic attack. | Expected around the nitrogen atom and potentially the bromine atom. |

| MEP Positive Regions | Electron-poor sites, prone to nucleophilic attack. | Expected around the hydrogen atoms of the azetidine and phenyl rings. |

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 2-(4-Bromophenyl)azetidine, might interact with a biological target, typically a protein. nih.govmdpi.com These methods are instrumental in drug discovery for generating hypotheses about the mechanism of action and for designing new, more potent compounds. rsc.org

Molecular Docking:

Molecular docking simulations aim to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose.

While specific docking studies for this compound are not prevalent in the literature, studies on other azetidine derivatives have demonstrated their potential to interact with various biological targets. For instance, azetidin-2-one-based analogues of combretastatin (B1194345) A-4 have been shown through docking studies to have a high binding affinity to the colchicine (B1669291) site on tubulin. Current time information in Edmonton, CA. Similarly, other azetidin-2-one (B1220530) derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR). acs.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For this compound, a docking study would likely explore interactions involving the protonated nitrogen atom (potential for hydrogen bonding and electrostatic interactions), the phenyl ring (hydrophobic and pi-stacking interactions), and the bromine atom (potential for halogen bonding).

Ligand-Target Interaction Hypothesis Generation:

Based on the results of docking simulations, hypotheses about the key interactions driving the binding of a ligand to its target can be formulated. nih.gov For 2-(4-Bromophenyl)azetidine, potential interactions could include:

Hydrogen Bonding: The protonated nitrogen of the azetidine ring could act as a hydrogen bond donor to an acceptor group (e.g., a carbonyl oxygen or a carboxylate group) in the protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic phenyl ring can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (e.g., oxygen or nitrogen) in the binding site.

These computational predictions provide a rational basis for the design of new analogues with improved binding affinity and selectivity, guiding further experimental studies. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.